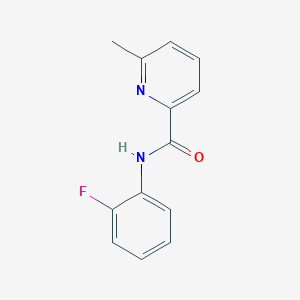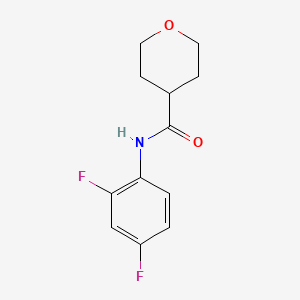
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone, also known as DMIM, is a synthetic compound that has shown potential in various scientific research applications. The compound has a unique chemical structure that allows it to interact with biological systems in a specific manner.
Mecanismo De Acción
The mechanism of action of (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to interact with specific receptors and enzymes in biological systems. (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been shown to interact with the serine/threonine protein kinase Akt and inhibit its activity, leading to apoptosis in cancer cells. In neuroscience, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor and modulate its activity, leading to neuroprotective effects.
Biochemical and Physiological Effects:
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been shown to have various biochemical and physiological effects, depending on the biological system being studied. In cancer cells, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of Akt. In neuroscience, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been shown to have neuroprotective effects, improve cognitive function, and modulate the activity of the NMDA receptor. (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments, including its synthetic accessibility, specificity, and potency. However, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone also has some limitations, including its complex synthesis method, potential toxicity, and limited availability.
Direcciones Futuras
There are several future directions for research on (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone. One direction is to further investigate its mechanism of action and identify its specific targets in biological systems. Another direction is to develop new derivatives of (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone with improved efficacy and safety profiles. Additionally, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone could be used as a lead compound to design and develop new drugs for various diseases, including cancer and neurological disorders.
Conclusion:
In conclusion, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone is a synthetic compound that has shown potential in various scientific research applications. Its unique chemical structure allows it to interact with biological systems in a specific manner, leading to various biochemical and physiological effects. Although (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has some limitations, it has several advantages for lab experiments and has several future directions for research.
Métodos De Síntesis
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone can be synthesized through a multi-step process that involves the reaction of 2,3-dimethylindole with pyrrolidine and then with chloroformate. The final product is obtained through purification and isolation techniques. The synthesis of (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone is a complex process that requires expertise and specialized equipment.
Aplicaciones Científicas De Investigación
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has shown potential in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been shown to have neuroprotective effects and improve cognitive function. In drug discovery, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been used as a lead compound to design and develop new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-10-11(2)16-14-12(10)6-5-7-13(14)15(18)17-8-3-4-9-17/h5-7,16H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQKZDIEEAAOGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2C(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7538593.png)
![2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide](/img/structure/B7538597.png)



![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7538628.png)



![N-[(2-fluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B7538658.png)



![[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538692.png)